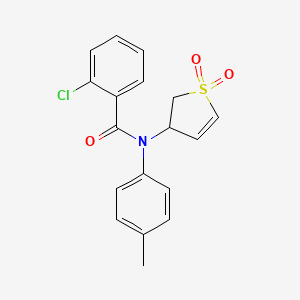

![molecular formula C20H23N3O5 B2381225 2-(2,5-二氧代吡咯烷-1-基)-N-(13-氧代-6,7,7a,8,9,10,11,13-八氢苯并[b]吡啶并[1,2-e][1,5]恶嗪-2-基)乙酰胺 CAS No. 1226438-93-2](/img/structure/B2381225.png)

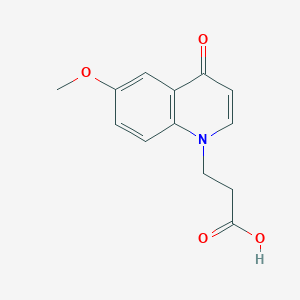

2-(2,5-二氧代吡咯烷-1-基)-N-(13-氧代-6,7,7a,8,9,10,11,13-八氢苯并[b]吡啶并[1,2-e][1,5]恶嗪-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam derived from a pyrrolidine and a keto group . The compound also contains an octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group, which suggests it may be a complex, cyclic structure .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl group and the octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group. These groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its solubility, stability, and reactivity .科学研究应用

Necroptosis Inhibition

Necroptosis is a regulated form of cell death that plays a role in inflammatory diseases, neurodegenerative conditions, and cancer. The compound , specifically compound 26, has demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies suggest that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead compound for future necroptosis inhibitor development .

Click Chemistry Reagent

The compound “2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate” serves as a Click Chemistry reagent. It contains a propargyl group and an NHS ester group. Researchers use the propargyl group to react with biomolecules containing an azide group via copper-catalyzed Click Chemistry reactions .

Rearrangement to 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic Acid

Under specific conditions, the compound undergoes rearrangement to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. This transformation has implications in synthetic chemistry and drug discovery .

Drug Delivery Systems

The unique structure of this compound could be exploited for drug delivery systems. Researchers might explore its use as a carrier for targeted drug delivery to specific tissues or cells.

未来方向

属性

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c24-17(12-23-18(25)6-7-19(23)26)21-13-4-5-16-15(11-13)20(27)22-9-2-1-3-14(22)8-10-28-16/h4-5,11,14H,1-3,6-10,12H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHHZWJCXFQEAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CN4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)

![Methyl 4-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylcarbamoyl)benzoate](/img/structure/B2381154.png)

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)

![3-(2-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B2381159.png)

![4-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2381160.png)